6-methyl-3-({2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-1,2,4-triazin-5(4H)-one
Description
6-methyl-3-({2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-1,2,4-triazin-5(4H)-one is a complex organic compound with a unique structure that includes a triazine ring, a piperazine moiety, and a sulfanyl group
Properties
Molecular Formula |
C17H21N5O2S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-methyl-3-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H21N5O2S/c1-12-3-5-14(6-4-12)21-7-9-22(10-8-21)15(23)11-25-17-18-16(24)13(2)19-20-17/h3-6H,7-11H2,1-2H3,(H,18,20,24) |
InChI Key |
XSHXMBGSBKSZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=NN=C(C(=O)N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-({2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps. One common approach is to start with the preparation of the triazine ring, followed by the introduction of the piperazine moiety and the sulfanyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-({2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, 6-methyl-3-({2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-1,2,4-triazin-5(4H)-one could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique chemical structure might impart desirable characteristics such as stability, reactivity, or compatibility with other materials.
Mechanism of Action
The mechanism of action of 6-methyl-3-({2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety may play a role in binding to these targets, while the triazine ring and sulfanyl group could influence the compound’s overall activity and specificity. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid
- 2-methylsulfanyl-6-nitro[1,2,4]-triazolo[5,1-c][1,2,4]triazin-7-one sodium salt dihydrate
Uniqueness
Compared to similar compounds, 6-methyl-3-({2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-1,2,4-triazin-5(4H)-one stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific advantages in terms of reactivity, binding affinity, and overall versatility in various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
